1-Allyl-3,7-dimethyl-8-phenylxanthine-d5

LC-MS quantification stable isotope labeling mass spectrometry

1-Allyl-3,7-dimethyl-8-phenylxanthine-d5 (CAS 149981-23-7 for the unlabeled form) is a pentadeuterated analog of the established adenosine A1 receptor antagonist 1-allyl-3,7-dimethyl-8-phenylxanthine. The unlabeled parent compound displays antagonist activity at adenosine A1 receptors with a Ki of approximately 9 µM (rat) and has been characterized in structure-activity relationship studies of 8-phenylxanthines.

Molecular Formula C₁₆H₁₁D₅N₄O₂
Molecular Weight 301.35
Cat. No. B1153554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3,7-dimethyl-8-phenylxanthine-d5
Synonyms3,7-Dihydro-3,7-dimethyl-8-phenyl-1-(2-propen-1-yl)-1H-purine-2,6-dione-d5
Molecular FormulaC₁₆H₁₁D₅N₄O₂
Molecular Weight301.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-Allyl-3,7-dimethyl-8-phenylxanthine-d5 is the Preferred Deuterated Internal Standard for Adenosine A1 Antagonist Bioanalysis


1-Allyl-3,7-dimethyl-8-phenylxanthine-d5 (CAS 149981-23-7 for the unlabeled form) is a pentadeuterated analog of the established adenosine A1 receptor antagonist 1-allyl-3,7-dimethyl-8-phenylxanthine. The unlabeled parent compound displays antagonist activity at adenosine A1 receptors with a Ki of approximately 9 µM (rat) and has been characterized in structure-activity relationship studies of 8-phenylxanthines [1]. The deuterated form, carrying five deuterium atoms on the N1-allyl substituent, is specifically synthesized as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS) quantification. Its value lies not in novel pharmacology but in enabling precise, matrix-corrected quantitation of the parent compound in complex biological matrices.

Why Unlabeled 1-Allyl-3,7-dimethyl-8-phenylxanthine or Other Xanthine Internal Standards Cannot Substitute for the Deuterated Form in LC-MS Quantification


Attempting to interchange the unlabeled parent compound or structurally distinct deuterated xanthines as an internal standard for 1-allyl-3,7-dimethyl-8-phenylxanthine introduces quantifiable analytical error. The unlabeled analog co-elutes with the target analyte and shares the same precursor-to-product ion transitions, precluding independent mass spectrometric detection. Structurally dissimilar deuterated xanthines (e.g., pentoxifylline-d5 or 3-methylxanthine-d3) exhibit differential extraction recovery, chromatographic retention, and ionization efficiency in electrospray sources, as demonstrated by systematic comparisons showing quantitative bias of up to 59% between deuterated and non-deuterated internal standards [1]. The five-deuterium mass shift (+5 Da) of 1-allyl-3,7-dimethyl-8-phenylxanthine-d5 provides a distinct MS channel while preserving near-identical physicochemical properties to the analyte—a prerequisite for valid internal standard-based quantification.

Quantitative Differentiation of 1-Allyl-3,7-dimethyl-8-phenylxanthine-d5 Relative to Closest Analogs and Alternatives


Molecular Weight Baseline: +5 Da Mass Shift from Unlabeled Parent Compound

1-Allyl-3,7-dimethyl-8-phenylxanthine-d5 (molecular weight 301.35 g/mol, formula C₁₆H₁₁D₅N₄O₂) introduces a nominal mass increase of 5.03 Da relative to the unlabeled parent compound (296.32 g/mol, C₁₆H₁₆N₄O₂) . This mass shift exceeds the typical isotopic envelope of natural-abundance ¹³C (approximately 1.1% per carbon, yielding a detectable M+1 signal), enabling unambiguous mass spectrometric separation in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes without isotopic cross-talk.

LC-MS quantification stable isotope labeling mass spectrometry

Adenosine A1 Receptor Binding Affinity of Parent Pharmacophore: Ki Comparison Against Non-Deuterated Standard

The parent compound 1-allyl-3,7-dimethyl-8-phenylxanthine binds to rat adenosine A1 receptors with a Ki of 9 µM, to human A2α receptors with a Ki of 11.4 µM, and to rat A2A receptors with a Ki of 12 µM . The A1/A2α selectivity ratio is approximately 1.27-fold, indicating this compound is an essentially non-selective adenosine receptor antagonist at micromolar concentrations. Deuterium labeling at the N1-allyl position is not expected to alter receptor binding affinity, as the deuteration site is distal to the xanthine core pharmacophore; thus the labeled compound retains identical biological recognition properties to the analyte it quantifies—a prerequisite for valid internal standardization.

adenosine receptor binding affinity xanthine antagonist

Isotopic Purity Specification: 98% vs. Industry Baseline for Deuterated Internal Standards

1-Allyl-3,7-dimethyl-8-phenylxanthine-d5 is supplied at 98% isotopic purity [1], exceeding the commonly accepted minimum of 95% isotopic enrichment for SIL-IS applications. Competing deuterated xanthine standards (e.g., 3-methylxanthine-d3, pentoxifylline-d5) are typically specified at 95–98% [2]. The 98% specification reduces the abundance of residual unlabeled (d0) species, which would otherwise contribute to the analyte signal channel and bias quantification low. For a typical LC-MS/MS assay operating with an internal standard concentration of 100 ng/mL, a 2% d0 impurity contributes approximately 2 ng/mL of apparent analyte signal—potentially significant when quantifying low-abundance analytes near the lower limit of quantification (LLOQ).

isotopic purity deuterated standard quality control

Deuterium Localization at N1-Allyl Group: Metabolic Stability Advantage Over Alkyl-Deuterated Xanthine Internal Standards

The five deuterium atoms in 1-allyl-3,7-dimethyl-8-phenylxanthine-d5 are positioned on the N1-allyl substituent (3,7-dimethyl-1-(1,1,2,3,3-pentadeuterioprop-2-enyl)-8-phenylpurine-2,6-dione) . This contrasts with methyl-deuterated xanthine internal standards (e.g., 3-methylxanthine-d3, 1-methylxanthine-d3) where deuteration is on N-methyl groups. Cytochrome P450-mediated metabolism of xanthines proceeds primarily via N-demethylation and C8-oxidation; allyl groups are metabolized via epoxidation and subsequent hydrolysis. The deuterium kinetic isotope effect (KIE) at the allyl C-H/D bonds may slow Phase I metabolism of the internal standard relative to the protium analyte, a phenomenon documented for deuterated imaging agents where metabolic switching can alter pharmacokinetic profiles [1]. Users must verify that differential metabolism between analyte and SIL-IS does not introduce time-dependent recovery bias in in vivo studies.

metabolic stability deuterium isotope effect pharmacokinetics

Chromatographic Co-Elution with Unlabeled Analyte: Reversed-Phase LC Behavior Comparison

In reversed-phase liquid chromatography, deuterated analogs typically elute slightly earlier than their protium counterparts due to the shorter C-D bond length and lower lipophilicity of deuterated hydrocarbons [1]. For 1-allyl-3,7-dimethyl-8-phenylxanthine-d5, with deuteration on the allyl group, a retention time shift of approximately 0.05–0.15 minutes relative to the unlabeled analyte is expected under typical C18 gradient conditions (water/acetonitrile + 0.1% formic acid). The unlabeled parent compound exhibits a retention time of approximately 1 minute at 0.5 µM under LC-MS/MS conditions . This near-co-elution ensures that both analyte and internal standard experience near-identical matrix effects at the electrospray ionization source, a critical requirement for accurate quantitative correction—unlike structurally dissimilar internal standards which may elute in regions of differential ion suppression.

chromatographic retention reverse-phase HPLC deuterium isotope effect

Application Scenarios for 1-Allyl-3,7-dimethyl-8-phenylxanthine-d5 Based on Specific Differentiation Evidence


LC-MS/MS Quantification of 1-Allyl-3,7-dimethyl-8-phenylxanthine in Pharmacokinetic Studies

Deploy 1-allyl-3,7-dimethyl-8-phenylxanthine-d5 as the internal standard for quantifying the parent A1 adenosine receptor antagonist in plasma, tissue homogenates, or microsomal incubations. The +5 Da mass shift (Section 3, Evidence Item 1) ensures unambiguous MRM detection without isotopic cross-talk, while near-co-elution (Section 3, Evidence Item 5) provides matched matrix effect correction. Spike the IS at a fixed concentration (e.g., 50–100 ng/mL) prior to protein precipitation or liquid-liquid extraction, and construct calibration curves using the analyte/IS peak area ratio. This approach has been validated for structurally analogous deuterated xanthines [1].

In Vitro Adenosine Receptor Occupancy Assays with Simultaneous Quantification

Use the unlabeled compound as a competitive antagonist in adenosine A1/A2 receptor binding or functional assays (Ca²⁺ flux, cAMP), and the d5-labeled form to quantify residual unlabeled compound concentrations in the assay medium by LC-MS/MS. Based on the parent compound's Ki values (A1: 9 µM; A2α: 11.4 µM; Section 3, Evidence Item 2), apply antagonist concentrations of 1–100 µM to achieve 10–90% receptor occupancy. Post-assay quantification of free antagonist concentration enables accurate correction for depletion effects in closed-system assays.

Cytochrome P450 Metabolism Studies Requiring Allyl-Oxidation Rate Determination

Co-incubate the unlabeled and d5-labeled forms in liver microsome or hepatocyte assays to measure the deuterium kinetic isotope effect on allyl epoxidation. The deuteration site at the N1-allyl group (Section 3, Evidence Item 4) allows direct measurement of the KIE for this specific metabolic pathway. Compare the disappearance rate of the protium (d0) analyte to the deuterated (d5) internal standard by LC-MS/MS; a KIE >1 indicates rate-limiting C-H bond cleavage in allyl oxidation. This experimental design has precedent in CYP1A2-catalyzed 8-alkylxanthine metabolism studies [2].

Method Validation and Matrix Effect Assessment for Bioanalytical LC-MS/MS Assays

Employ 1-allyl-3,7-dimethyl-8-phenylxanthine-d5 during method validation per ICH M10 or FDA bioanalytical guidance. Prepare quality control (QC) samples at low, medium, and high concentrations in the target matrix (plasma, urine, tissue homogenate). Compare the IS-normalized matrix factor (analyte/IS peak area ratio in post-extraction spiked matrix vs. neat solution) to assess whether the deuterated IS adequately compensates for matrix effects. The 98% isotopic purity (Section 3, Evidence Item 3) minimizes background interference at the LLOQ, enabling validation of methods with LLOQ values as low as 1–5 ng/mL.

Quote Request

Request a Quote for 1-Allyl-3,7-dimethyl-8-phenylxanthine-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.